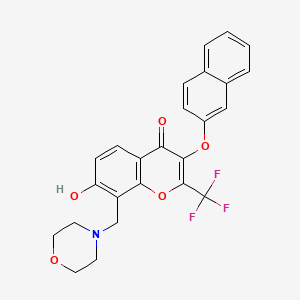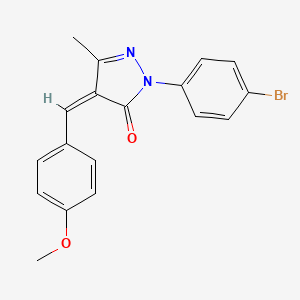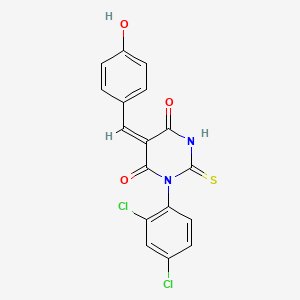
2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one, also known as BRBCT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BRBCT belongs to the class of benzothiophene derivatives, which have been studied for their anti-inflammatory, antioxidant, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that contribute to cancer cell growth and inflammation. 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to inhibit the activity of certain enzymes and transcription factors that are involved in these pathways.
Biochemical and Physiological Effects
2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer. In addition, 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one in lab experiments include its synthetic accessibility and its potential therapeutic applications. However, the limitations of using 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
Future research on 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one could focus on exploring its potential therapeutic applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. In addition, further studies could investigate the structure-activity relationship of 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one and its analogs to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one involves the reaction of 3-bromo-5-chloro-2-hydroxybenzaldehyde with 2-acetylbenzo[b]thiophene in the presence of a catalyst. The resulting compound has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to exhibit anticancer activity against different types of cancer cells, including breast, colon, and lung cancer cells. 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has also been studied for its anti-inflammatory and antioxidant activities, which may have potential therapeutic applications in the treatment of diseases such as rheumatoid arthritis and Alzheimer's disease.
Propiedades
IUPAC Name |
(2Z)-2-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClO2S/c16-11-7-9(17)5-8(14(11)18)6-13-15(19)10-3-1-2-4-12(10)20-13/h1-7,18H/b13-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDDLFFHANHLIZ-MLPAPPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=CC(=C3)Cl)Br)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=C(C(=CC(=C3)Cl)Br)O)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5912479.png)
![2-({[1-(2,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5912481.png)
![2-methyl-N-(4-{N-[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B5912488.png)
![5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide](/img/structure/B5912490.png)
![2-(3,5-dichlorophenyl)-5-methyl-4-[4-(4-morpholinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912498.png)

![N'-(3,4-diethoxybenzylidene)-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5912514.png)


![N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912542.png)



![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912582.png)